3-{[(4-tert-butylphenyl)carbonyl]amino}-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-(4-TERT-BUTYLBENZAMIDO)-4,6-DIMETHYL-N,N-DIPROPYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine-2-carboxamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-TERT-BUTYLBENZAMIDO)-4,6-DIMETHYL-N,N-DIPROPYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves the Thorpe-Ziegler reaction. This method includes the cyclization of thioethers in the presence of potassium hydroxide . The reaction conditions often require an inert atmosphere, such as argon, and the use of dried dichloromethane as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-TERT-BUTYLBENZAMIDO)-4,6-DIMETHYL-N,N-DIPROPYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-TERT-BUTYLBENZAMIDO)-4,6-DIMETHYL-N,N-DIPROPYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiplasmodial agent, showing strong antiparasitic activity.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-TERT-BUTYLBENZAMIDO)-4,6-DIMETHYL-N,N-DIPROPYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. In the context of its antiplasmodial activity, it is believed to inhibit the enzyme Pf GSK-3, which is crucial for the survival of the Plasmodium falciparum parasite . This inhibition disrupts the parasite’s metabolic processes, leading to its death.
Comparison with Similar Compounds
Similar Compounds
4-Arylthieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure and have been studied for their antiplasmodial properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds also exhibit diverse biological activities and are synthesized using similar methods.
Uniqueness
3-(4-TERT-BUTYLBENZAMIDO)-4,6-DIMETHYL-N,N-DIPROPYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its strong antiparasitic activity and high selectivity index make it a promising candidate for further development as an antimalarial agent .
Properties
Molecular Formula |
C27H35N3O2S |
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Molecular Weight |
465.7 g/mol |
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-4,6-dimethyl-N,N-dipropylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H35N3O2S/c1-8-14-30(15-9-2)26(32)23-22(21-17(3)16-18(4)28-25(21)33-23)29-24(31)19-10-12-20(13-11-19)27(5,6)7/h10-13,16H,8-9,14-15H2,1-7H3,(H,29,31) |
InChI Key |
VKOBNBWFTVQWNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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